molecular formula C16H18O6 B2998004 1-Naphthyl alpha-D-glucopyranoside CAS No. 208647-48-7

1-Naphthyl alpha-D-glucopyranoside

Cat. No. B2998004
CAS RN: 208647-48-7
M. Wt: 306.314
InChI Key: CVAOQMBKGUKOIZ-LJIZCISZSA-N
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Description

1-Naphthyl alpha-D-glucopyranoside is a chemical compound with the molecular formula C16H18O6 . It’s a derivative of Methyl α-D-glucopyranoside and has been used to develop antibacterial and antifungal drugs .


Synthesis Analysis

Methyl α-D-glucopyranoside and its seven acylated derivatives have been synthesized, purified, and characterized by physicochemical, elemental, and spectroscopic methods .


Molecular Structure Analysis

The molecular structure of 1-Naphthyl alpha-D-glucopyranoside is determined by its molecular formula, C16H18O6 . A DFT technique was used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them .


Chemical Reactions Analysis

The chemical reactivity and global descriptors were computed from the HOMO and LUMO values .


Physical And Chemical Properties Analysis

1-Naphthyl alpha-D-glucopyranoside has a molecular weight of 306.31 g/mol. It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6. It has a Rotatable Bond Count of 3. Its Exact Mass and Monoisotopic Mass are 306.11033829 g/mol .

Scientific Research Applications

Enzyme Inhibition

1-Naphthyl alpha-D-glucopyranoside: is used as an enzyme inhibitor, particularly for glucose-6-phosphate dehydrogenase . This application is crucial in research related to metabolic pathways and diseases where this enzyme plays a role .

Diabetes Research

This compound is also significant in diabetes research as it inhibits alpha-glucosidase , an enzyme involved in starch hydrolysis. Inhibiting this enzyme helps control postprandial blood glucose levels, which is beneficial for type-2 diabetes management .

Chromogenic Applications

As a chromogenic compound , 1-Naphthyl alpha-D-glucopyranoside serves as a precursor to colored compounds. This property is valuable in various assays and diagnostic tests where visual detection is required .

Biomedical and Food Industry

In the biomedical and food industries , this compound’s role in the enzymatic synthesis of glycosyl compounds is noteworthy. It acts as a substrate that can be converted into products using enzymes as catalysts .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15-,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAOQMBKGUKOIZ-LJIZCISZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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